molecular formula C11H6O2 B12518621 2-Ethynylphenyl prop-2-ynoate CAS No. 714965-33-0

2-Ethynylphenyl prop-2-ynoate

Cat. No.: B12518621
CAS No.: 714965-33-0
M. Wt: 170.16 g/mol
InChI Key: USZAMGJXNMFIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynylphenyl prop-2-ynoate is an organic compound with the molecular formula C11H6O2. It is a derivative of propiolic acid and is characterized by the presence of both ethynyl and prop-2-ynoate functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynylphenyl prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 2-ethynylphenol with propiolic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylphenyl prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-Ethynylphenyl prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-Ethynylphenyl prop-2-ynoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propiolate: Similar in structure but lacks the phenyl group.

    Propiolic acid: The parent compound, which lacks the ethynyl and ester groups.

    Phenylacetylene: Contains the ethynyl group but lacks the ester functionality.

Uniqueness

2-Ethynylphenyl prop-2-ynoate is unique due to the combination of its ethynyl and prop-2-ynoate groups, which confer distinct reactivity and potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

714965-33-0

Molecular Formula

C11H6O2

Molecular Weight

170.16 g/mol

IUPAC Name

(2-ethynylphenyl) prop-2-ynoate

InChI

InChI=1S/C11H6O2/c1-3-9-7-5-6-8-10(9)13-11(12)4-2/h1-2,5-8H

InChI Key

USZAMGJXNMFIGK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1OC(=O)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.